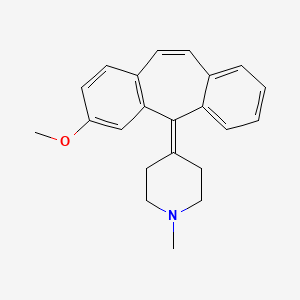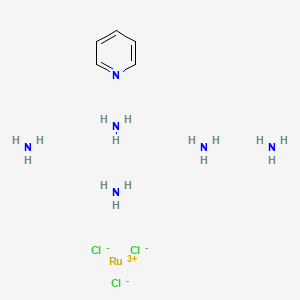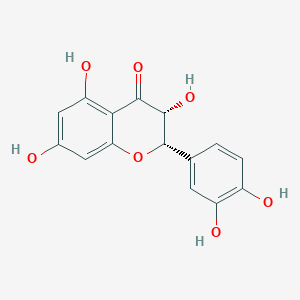
(+)-Epitaxifolin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(+)-epitaxifolin is a taxifolin that has (2S,3R)-configuration. It has a role as a metabolite. It is a conjugate acid of a (+)-epitaxifolin(1-). It is an enantiomer of a (-)-epitaxifolin.
Aplicaciones Científicas De Investigación
Epilepsy Research and Biomarkers : In the field of epilepsy, research focuses on identifying biomarkers and developing treatments for epileptogenesis. The EPITARGET consortium, for instance, aims to harmonize data collection and analysis in preclinical epilepsy studies, which could be relevant for the application of compounds like (+)-Epitaxifolin (Lapinlampi et al., 2017).
Cancer Research : Epigenetics, which involves heritable changes in gene expression, is a significant focus in cancer research. Studies have shown the importance of understanding the epigenetic mechanisms in diseases like myelodysplastic syndromes (MDS) and their potential treatment implications, which could be relevant for the application of (+)-Epitaxifolin (Xu et al., 2011).
Prostate Cancer Therapy : There is ongoing research on epigenetic treatments for solid tumors, including prostate cancer, with studies exploring novel drug delivery systems and therapies that might be enhanced by compounds like (+)-Epitaxifolin (Naldi et al., 2014).
Osteoblast Function and Bone Health : In orthopedics and bone health, research on erythropoietin’s effects on osteoblast proliferation and function highlights the potential of certain compounds, possibly including (+)-Epitaxifolin, to influence bone regeneration and healing processes (Guo et al., 2014).
Epigenetic Drug Development : The development of epigenetic drugs, including their use as therapeutic agents in various cancers, is a significant area of research. This includes exploring the mechanisms and applications of different epigenetic modifications, which could potentially be affected by (+)-Epitaxifolin (Kelly et al., 2010).
Drug-Induced Cytotoxicity Studies : In pharmacology, understanding the cytotoxic effects of drugs is crucial. Research utilizing models like Drosophila offers insights into drug-induced cytotoxicity and teratogenesis, which could be relevant for assessing the safety profile of (+)-Epitaxifolin (Affleck & Walker, 2008).
Combination Therapy in Cancer : Studies on combination therapies in cancer, involving epigenetic drugs and other treatments, are crucial. This research can provide insights into how (+)-Epitaxifolin might be used in conjunction with other drugs to enhance treatment efficacy (Matei & Nephew, 2010).
Propiedades
Nombre del producto |
(+)-Epitaxifolin |
|---|---|
Fórmula molecular |
C15H12O7 |
Peso molecular |
304.25 g/mol |
Nombre IUPAC |
(2S,3R)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C15H12O7/c16-7-4-10(19)12-11(5-7)22-15(14(21)13(12)20)6-1-2-8(17)9(18)3-6/h1-5,14-19,21H/t14-,15-/m0/s1 |
Clave InChI |
CXQWRCVTCMQVQX-GJZGRUSLSA-N |
SMILES isomérico |
C1=CC(=C(C=C1[C@H]2[C@H](C(=O)C3=C(C=C(C=C3O2)O)O)O)O)O |
SMILES canónico |
C1=CC(=C(C=C1C2C(C(=O)C3=C(C=C(C=C3O2)O)O)O)O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



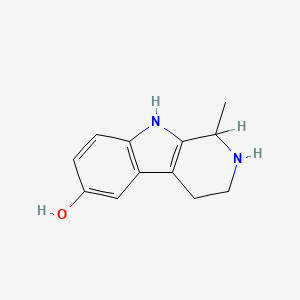
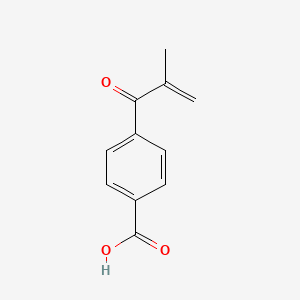
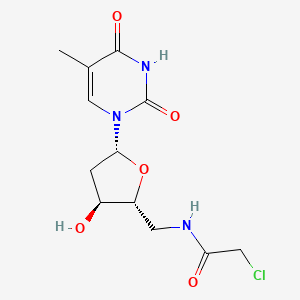
![1,3,6,8-tetrahydroxy-2-[(2S,6S)-6-methyloxan-2-yl]anthracene-9,10-dione](/img/structure/B1197725.png)
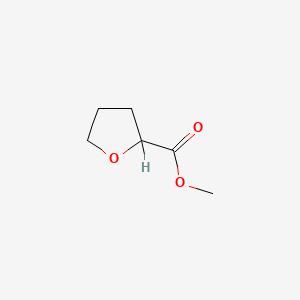
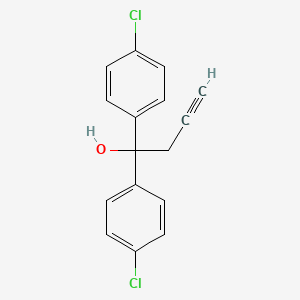
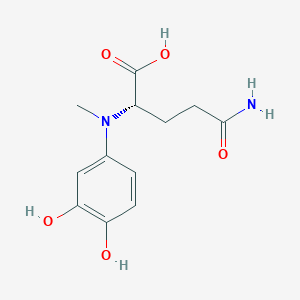
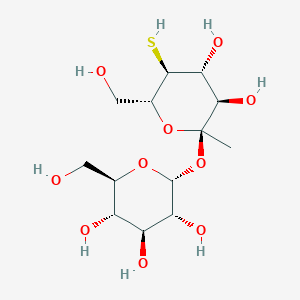
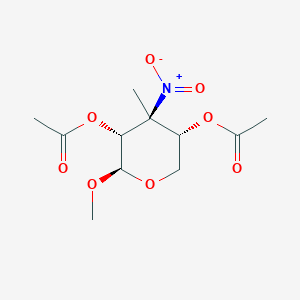
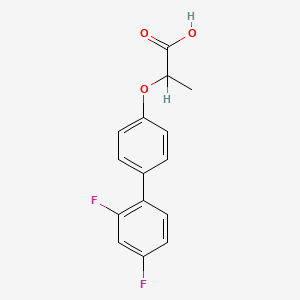
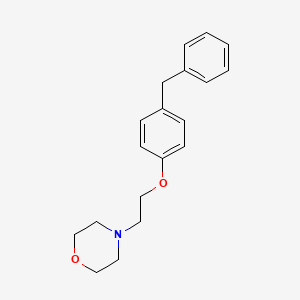
![5-Methoxy-4-[2-methyl-3-(3-methylbut-2-EN-1-YL)oxiran-2-YL]-1-oxaspiro[2.5]octan-6-OL](/img/structure/B1197736.png)
